molecular formula C12H11NO2 B8656767 (2-Phenoxypyridin-4-yl)methanol

(2-Phenoxypyridin-4-yl)methanol

Cat. No.: B8656767
M. Wt: 201.22 g/mol
InChI Key: WJEVULAZTYCKKF-UHFFFAOYSA-N
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Description

(2-Phenoxypyridin-4-yl)methanol is a pyridine derivative characterized by a phenoxy group (-O-C₆H₅) at the 2-position and a hydroxymethyl (-CH₂OH) group at the 4-position of the pyridine ring. The phenoxy substituent likely enhances lipophilicity, which is advantageous in drug design for membrane permeability or receptor binding.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

(2-phenoxypyridin-4-yl)methanol

InChI

InChI=1S/C12H11NO2/c14-9-10-6-7-13-12(8-10)15-11-4-2-1-3-5-11/h1-8,14H,9H2

InChI Key

WJEVULAZTYCKKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=CC(=C2)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The table below compares (2-Phenoxypyridin-4-yl)methanol with five pyridine methanol derivatives, focusing on molecular formulas, weights, substituent patterns, and inferred properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position on Pyridine) Key Properties/Applications Source
This compound C₁₂H₁₁NO₂ 201.21 Phenoxy (2), Methanol (4) Likely pharmaceutical synthesis; enhanced lipophilicity -
(2-Methylpyridin-4-yl)methanol C₇H₉NO 123.15 Methyl (2), Methanol (4) Research use; stable at room temperature
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol C₉H₁₂ClNO₃ 217.45 Chloro (2), Dimethoxymethyl (3), Methanol (4) Structural complexity may enhance reactivity in organic synthesis
(2-Amino-6-methylpyridin-4-yl)methanol C₇H₁₀N₂O 138.17 Amino (2), Methyl (6), Methanol (4) Potential bioactivity due to amino group
(4-Methoxypyridin-2-yl)methanol C₇H₉NO₂ 139.15 Methoxy (4), Methanol (2) Altered substitution pattern affects electronic properties
Key Observations:
  • Substituent Effects: Phenoxy Group: The bulky phenoxy group in the target compound likely increases steric hindrance compared to smaller substituents (e.g., methyl or methoxy). This could reduce reaction rates in nucleophilic substitutions but improve binding affinity in biological targets. Amino Group: The amino substituent in ’s compound enhances hydrogen-bonding capacity, making it suitable for interactions with biological macromolecules .
  • Molecular Weight: The target compound (201.21 g/mol) is heavier than analogs due to the phenoxy group, which may influence pharmacokinetic properties like absorption and distribution.
This compound:
  • Pharmaceutical Potential: Phenoxy-substituted pyridines are common in drug discovery (e.g., kinase inhibitors or antimicrobial agents). The hydroxymethyl group could serve as a handle for further derivatization.
(2-Methylpyridin-4-yl)methanol:
  • Research Utility : Used as a building block in synthetic chemistry due to its simplicity and stability .
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol:
  • Synthetic Flexibility : The chloro group enables cross-coupling reactions, while dimethoxymethyl may act as a protecting group or polar modifier .
(2-Amino-6-methylpyridin-4-yl)methanol:

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